Cas no 1477817-59-6 (3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid)

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid is a structurally unique compound featuring a spirocyclic diazaspiro framework combined with a hydroxy-methylpropanoic acid moiety. This configuration imparts distinct chemical properties, including enhanced stability and reactivity in synthetic applications. The presence of both carbonyl and hydroxyl groups allows for versatile functionalization, making it valuable in pharmaceutical and agrochemical research. Its rigid spirocyclic core may contribute to improved selectivity in target interactions, while the carboxylic acid group facilitates solubility and derivatization. The compound’s balanced lipophilicity and polarity make it a promising intermediate for drug discovery, particularly in the development of enzyme inhibitors or bioactive small molecules.
3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid structure
1477817-59-6 structure
商品名:3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
CAS番号:1477817-59-6
MF:C11H16N2O5
メガワット:256.255143165588
CID:4601601
PubChem ID:64470546

3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
    • インチ: 1S/C11H16N2O5/c1-10(18,8(15)16)6-13-7(14)11(12-9(13)17)4-2-3-5-11/h18H,2-6H2,1H3,(H,12,17)(H,15,16)
    • InChIKey: KHACJPBCVMCFSV-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)C(O)(C)CN1C(=O)C2(CCCC2)NC1=O

3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-175241-0.5g
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
1477817-59-6 95.0%
0.5g
$376.0 2025-02-19
TRC
D487318-10mg
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
1477817-59-6
10mg
$ 70.00 2022-06-05
Chemenu
CM477282-250mg
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
1477817-59-6 95%+
250mg
$278 2023-03-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01023015-1g
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
1477817-59-6 95%
1g
¥4403.0 2023-04-01
Enamine
EN300-175241-0.1g
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
1477817-59-6 95.0%
0.1g
$167.0 2025-02-19
Enamine
EN300-175241-10.0g
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
1477817-59-6 95.0%
10.0g
$2072.0 2025-02-19
Chemenu
CM477282-500mg
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
1477817-59-6 95%+
500mg
$426 2023-03-07
1PlusChem
1P01BDIK-2.5g
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
1477817-59-6 95%
2.5g
$1230.00 2024-06-20
Aaron
AR01BDQW-2.5g
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
1477817-59-6 95%
2.5g
$1325.00 2025-02-09
Enamine
EN300-175241-1g
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
1477817-59-6 95%
1g
$482.0 2023-09-20

3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid 関連文献

3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acidに関する追加情報

Recent Advances in the Study of 3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid (CAS: 1477817-59-6)

The compound 3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid (CAS: 1477817-59-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic derivative exhibits unique structural and functional properties, making it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a novel drug scaffold.

One of the key breakthroughs in the study of this compound is its role as a potent inhibitor of specific enzymatic pathways. Researchers have identified its ability to modulate key biological targets, particularly in inflammatory and metabolic disorders. The spirocyclic core of the molecule contributes to its stability and bioavailability, which are critical factors in drug development. Advanced computational modeling and X-ray crystallography have been employed to elucidate its binding interactions at the molecular level.

In a recent study published in the Journal of Medicinal Chemistry, the compound demonstrated significant efficacy in preclinical models of autoimmune diseases. The research highlighted its selective inhibition of pro-inflammatory cytokines, suggesting its potential as a next-generation immunomodulatory agent. Furthermore, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), was thoroughly characterized, revealing favorable properties for oral administration.

Another area of exploration is the compound's application in oncology. Preliminary data indicate that it may interfere with cancer cell proliferation by targeting specific signaling pathways. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize its structure for enhanced potency and reduced off-target effects. These studies are supported by high-throughput screening and structure-activity relationship (SAR) analyses.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as scalability of synthesis, long-term toxicity, and formulation stability need to be addressed. However, the growing body of research underscores its potential as a versatile scaffold for drug discovery. Future directions include exploring its derivatives and combination therapies to expand its therapeutic scope.

In conclusion, 3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid (CAS: 1477817-59-6) represents a compelling area of research in chemical biology and drug development. Its unique structural features and biological activities position it as a valuable candidate for further investigation. Continued interdisciplinary collaboration will be essential to unlock its full potential and translate these discoveries into clinical applications.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD